molecular formula C18H15FN2O2S B14054790 2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide

2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide

Cat. No.: B14054790
M. Wt: 342.4 g/mol
InChI Key: LRQBXHMVEXEFBO-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide is a compound that has garnered interest in various fields of scientific research. This compound features a nicotinamide core substituted with a 4-fluorophenoxy group and a thiophen-2-yl ethyl group. Its unique structure allows it to participate in diverse chemical reactions and exhibit various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide typically involves multi-step organic synthesis. One common route includes:

    Nicotinamide Derivatization:

    Thiophen-2-yl Ethyl Group Addition: The thiophen-2-yl ethyl group can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide can undergo various types of chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-Methoxyphenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide: Contains a methoxy group instead of fluorine.

    2-(4-Bromophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide: Bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This can enhance its biological activity and make it a more attractive candidate for various applications.

Biological Activity

2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide is a synthetic compound belonging to the class of nicotinamide derivatives. Its structure incorporates a nicotinamide backbone, a 4-fluorophenoxy group, and a thiophen-2-yl ethyl substituent. This compound is of significant interest due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

Chemical Structure

The structural formula of this compound can be summarized as follows:

  • Chemical Formula : C14_{14}H14_{14}FN3_{3}O1_{1}S
  • Molecular Weight : 277.34 g/mol

Research indicates that this compound exhibits significant biological activity primarily through its role as a phosphodiesterase type 4 (PDE4) inhibitor. PDE4 inhibitors are known to have therapeutic effects in treating various inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

The compound may exert its anti-inflammatory effects by modulating cytokine release and inhibiting the activation of inflammatory cells. This suggests a mechanism where the compound could reduce inflammation by affecting signaling pathways involved in immune responses.

Comparative Biological Activity

To provide context, a comparison with structurally similar compounds highlights the unique biological activities associated with this compound:

Compound Name Structural Features Biological Activity
N-(2-chloro-6-fluoro-benzyl)-2-(4-fluoro-phenoxy)-nicotinamideChlorinated benzyl groupPDE4 inhibition
2-(3-Thienyl)-N-(1-pyridinyl)nicotinamidePyridine instead of phenoxyAnti-inflammatory
3-Methyl-N-(thiophen-3-yl)nicotinamideDifferent thiophene positionAntimicrobial activity

This table illustrates that while these compounds share certain characteristics, each possesses unique functional groups that influence their biological activities and potential applications.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • PDE4 Inhibition : In vitro studies have shown that compounds with similar structures effectively inhibit PDE4, leading to decreased levels of pro-inflammatory cytokines in cell cultures. This suggests that this compound may also exhibit comparable inhibitory effects .
  • Anti-inflammatory Properties : A study focusing on the anti-inflammatory properties of PDE4 inhibitors demonstrated significant reductions in inflammation markers in animal models treated with similar compounds. The findings support the hypothesis that this compound could be beneficial in managing chronic inflammatory diseases .
  • Synthesis and Optimization : The synthesis of this compound involves multi-step organic reactions, where each step must be optimized for yield and purity. Techniques such as recrystallization and chromatography are commonly employed to achieve high-purity compounds suitable for biological testing.

Properties

Molecular Formula

C18H15FN2O2S

Molecular Weight

342.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-(1-thiophen-2-ylethyl)pyridine-3-carboxamide

InChI

InChI=1S/C18H15FN2O2S/c1-12(16-5-3-11-24-16)21-17(22)15-4-2-10-20-18(15)23-14-8-6-13(19)7-9-14/h2-12H,1H3,(H,21,22)

InChI Key

LRQBXHMVEXEFBO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NC(=O)C2=C(N=CC=C2)OC3=CC=C(C=C3)F

Origin of Product

United States

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